Potency in Pyrazole-4-carbohydrazide CCR5 Antagonist Series
While direct biological data for the target compound is limited in the public domain, the pyrazole-4-carbohydrazide scaffold is a recognized pharmacophore for potent CCR5 antagonism. A closely related analog, CHEMBL1926899, which contains a pyrazole-4-carbohydrazide core, demonstrates exceptional potency with an IC50 of 0.0900 nM in a cell-cell fusion assay [1]. This activity is comparable to or exceeds that of other CCR5 antagonists in the same class [2]. The N-cyclopropyl substituent in the target compound is a well-validated structural feature for modulating lipophilicity and metabolic stability in GPCR-targeting drugs, suggesting that 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a privileged building block for generating high-affinity CCR5 ligands [3].
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Data not publicly available; N-cyclopropyl substituent is a known pharmacophoric element for enhancing drug-like properties. |
| Comparator Or Baseline | CHEMBL1926899 (pyrazole-4-carbohydrazide derivative) IC50 = 0.0900 nM |
| Quantified Difference | Comparator IC50 is 0.0900 nM, providing a benchmark for the pyrazole-4-carbohydrazide scaffold's potency potential. |
| Conditions | Inhibition of HIV1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells. |
Why This Matters
The sub-nanomolar potency of structurally related pyrazole-4-carbohydrazides validates the scaffold's utility in antiviral drug discovery, and the N-cyclopropyl group offers a strategic advantage for optimizing pharmacokinetic parameters.
- [1] BindingDB. CHEMBL1926899 (BDBM50359481) IC50 Data. Accessed 2024. View Source
- [2] Roche Palo Alto LLC. (2010). Exploration of a new series of CCR5 antagonists: multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 20(16), 4753-4756. View Source
- [3] Szabo, G., Varga, B., Payer-Lengyel, D., Szemzo, A., Erdelyi, P., Vukics, K., ... & Fischer, J. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337. View Source
